molecular formula C16H12Cl2N2OS B12342471 (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one CAS No. 5617-51-6

(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one

Cat. No.: B12342471
CAS No.: 5617-51-6
M. Wt: 351.2 g/mol
InChI Key: VRUGWFRVJHESGT-UHFFFAOYSA-N
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Description

(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one typically involves the reaction of 2-chlorobenzylamine with 4-chlorobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers can study its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated in preclinical and clinical studies.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Similar structure but different substituents.

Uniqueness

(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

CAS No.

5617-51-6

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12Cl2N2OS/c17-11-5-7-12(8-6-11)19-16-20-15(21)14(22-16)9-10-3-1-2-4-13(10)18/h1-8,14H,9H2,(H,19,20,21)

InChI Key

VRUGWFRVJHESGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl

Origin of Product

United States

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